((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol

Description

IUPAC Nomenclature and Structural Isomerism

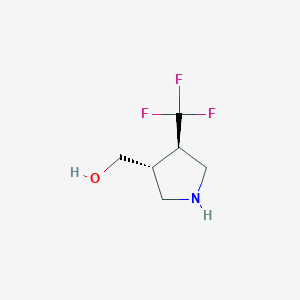

The IUPAC name for this compound is ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol , which reflects its bicyclic pyrrolidine backbone, trifluoromethyl substituent, and hydroxymethyl group. The stereochemical descriptors (3R,4R) specify the absolute configuration of the chiral centers at positions 3 and 4 of the pyrrolidine ring. The pyrrolidine core adopts a five-membered saturated ring structure, while the trifluoromethyl group (-CF₃) and hydroxymethyl group (-CH₂OH) are attached to positions 4 and 3, respectively.

Structural isomerism in this compound arises from two key factors:

- Stereoisomerism : The (3R,4R) configuration distinguishes it from enantiomers (3S,4S) and diastereomers (3R,4S or 3S,4R). Racemic mixtures (e.g., rac-[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol) are documented.

- Regioisomerism : Alternative placement of the trifluoromethyl and hydroxymethyl groups on the pyrrolidine ring could yield regioisomers, though none are reported in current literature.

The SMILES notation for the (3R,4R) enantiomer is OC[C@@H]1CNC[C@H]1C(F)(F)F, which encodes the stereochemistry and connectivity.

CAS Registry and Synonyms

The compound is registered under CAS number 217096-42-9 for the racemic mixture and 2101775-10-2 for its hydrochloride salt. Synonyms and alternative identifiers include:

The European Community (EC) Number 980-699-5 further classifies the racemic form.

Molecular Formula and Weight Analysis

The molecular formula C₆H₁₀F₃NO corresponds to:

- 6 carbon atoms (pyrrolidine ring + substituents)

- 10 hydrogen atoms

- 3 fluorine atoms (trifluoromethyl group)

- 1 nitrogen atom (pyrrolidine ring)

- 1 oxygen atom (hydroxymethyl group).

Molecular weight calculations yield:

$$

\text{Weight} = (6 \times 12.01) + (10 \times 1.01) + (3 \times 19.00) + 14.01 + 16.00 = 169.15 \, \text{g/mol}

$$

This matches the value reported in PubChem.

Exact mass (monoisotopic) is computed as:

$$

\text{Exact Mass} = (6 \times 12.0000) + (10 \times 1.0078) + (3 \times 18.9984) + 14.0031 + 15.9994 = 169.0724 \, \text{Da}

$$

A comparative analysis of molecular descriptors is provided below:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₀F₃NO | |

| Average molecular weight | 169.15 g/mol | |

| Exact mass | 169.0724 Da | Calculated |

| Hydroxyl group presence | Confirmed via SMILES |

The trifluoromethyl group contributes significantly to the compound’s electronegativity and lipophilicity, while the hydroxymethyl group enables hydrogen bonding.

Properties

IUPAC Name |

[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5-2-10-1-4(5)3-11/h4-5,10-11H,1-3H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCZDLFPXLYLEE-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Intramolecular Amination

Cyclization reactions often employ γ-amino alcohols or halides as precursors. For example, a linear chain containing both amine and alcohol functionalities can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. Catalysts such as palladium on carbon (Pd/C) facilitate this process under hydrogenation conditions, as demonstrated in the synthesis of related pyrrolidine derivatives. Solvents like ethanol or dichloromethane are typically used to optimize reaction kinetics.

Ring Expansion of Smaller Heterocycles

Alternative methods involve expanding aziridine or azetidine rings through insertion reactions. The trifluoromethyl group is introduced either before or after ring expansion, depending on the stability of intermediates. For instance, aziridine derivatives treated with trifluoromethylating agents like TMSCF₃ (trimethyl(trifluoromethyl)silane) in the presence of fluoride ions yield expanded rings with the desired substituent.

Introduction of the Trifluoromethyl Group

The incorporation of the trifluoromethyl (-CF₃) group at the C4 position is critical for the compound’s lipophilicity and metabolic stability. Two strategies are prevalent: direct trifluoromethylation and late-stage functionalization .

Direct Trifluoromethylation of Pyrrolidine Intermediates

Hydroxymethylation at the C3 Position

The hydroxymethyl (-CH₂OH) group at C3 is introduced via oxidation or nucleophilic addition.

Oxidation of Methyl Groups

A common approach involves oxidizing a C3-methyl group to a hydroxymethyl moiety. Oxidizing agents like potassium permanganate (KMnO₄) or ruthenium-based catalysts (e.g., RuCl₃/NaIO₄) are employed under acidic or neutral conditions. For instance, treatment of 3-methylpyrrolidine with KMnO₄ in aqueous sulfuric acid yields the hydroxymethyl derivative, though over-oxidation to carboxylic acids must be mitigated.

Nucleophilic Addition to Aldehyde Intermediates

Alternatively, formylation of the pyrrolidine ring followed by Grignard or organozinc addition introduces the hydroxymethyl group. For example, reacting 3-formylpyrrolidine with methylmagnesium bromide (MeMgBr) generates a secondary alcohol, which is subsequently oxidized.

Stereochemical Control and Resolution

Achieving the (3R,4R) configuration requires precise stereochemical control, often accomplished through chiral auxiliaries , asymmetric catalysis , or diastereomeric resolution .

Chiral Auxiliary-Assisted Synthesis

Temporary chiral auxiliaries, such as Evans’ oxazolidinones, guide the formation of stereocenters during ring closure. After cyclization, the auxiliary is removed via hydrolysis or hydrogenolysis. This method ensures high enantiomeric excess (ee > 95%) but adds synthetic steps.

Diastereomeric Salt Formation

Resolution using chiral acids, such as tartaric acid or camphorsulfonic acid, separates enantiomers. For example, treating a racemic mixture of the pyrrolidine derivative with L-tartaric acid in ethanol precipitates the (3R,4R)-diastereomeric salt, which is filtered and neutralized to isolate the free base.

Purification and Isolation Techniques

Final purification often involves column chromatography , recrystallization , or distillation to achieve pharmaceutical-grade purity.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane gradients effectively removes non-polar impurities. For polar byproducts, reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases is preferred.

Recrystallization Solvent Systems

Recrystallization from ethanol/water or toluene/hexane mixtures enhances crystallinity and purity. The hydrochloride salt form, described in patent literature, facilitates crystallization due to its lower solubility in cold solvents.

Scalability and Industrial Considerations

Large-scale production demands cost-effective and safe processes. Key considerations include:

Catalytic Hydrogenation

Pd/C-mediated hydrogenation is scalable but requires strict temperature control to prevent over-reduction. For instance, debenzylation at >30°C generates dihydro impurities, necessitating reaction monitoring via inline IR spectroscopy.

Solvent Recycling

Ether solvents (e.g., THF, MTBE) and alcohols (e.g., ethanol, isopropanol) are recovered via distillation, reducing environmental impact and costs.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Stereocontrol Strategy |

|---|---|---|---|---|

| Cyclization + CF₃ | Ring formation, trifluoromethylation | 60–70 | 98 | Chiral auxiliary |

| Late-stage oxidation | Methyl oxidation, resolution | 50–65 | 97 | Diastereomeric salt formation |

| Grignard addition | Aldehyde formation, nucleophilic addition | 55–70 | 96 | Asymmetric catalysis |

Chemical Reactions Analysis

Types of Reactions

((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Various reduced derivatives of the original compound.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds. Research indicates that derivatives of pyrrolidine can act as effective inhibitors in various biological pathways. For instance, studies have shown that ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol exhibits promising activity against certain enzymes involved in metabolic processes, making it a candidate for further drug development aimed at metabolic disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of pyrrolidine derivatives led to improved selectivity and potency against specific targets such as kinases and proteases .

Material Science

2. Synthesis of Functional Materials

The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor technology.

Data Table: Applications in Material Science

| Application Area | Description | Example Use Case |

|---|---|---|

| Catalysis | Acts as a ligand in metal-catalyzed reactions | Used in palladium-catalyzed cross-coupling |

| Sensor Technology | Forms complexes for detecting metal ions | Development of sensors for environmental monitoring |

| Polymer Chemistry | Serves as a building block for synthesizing fluorinated polymers | Creation of hydrophobic coatings |

Biological Research

3. Mechanistic Studies

The compound has been used to explore mechanisms of action in biological systems. Its structural features make it suitable for studying interactions with biological macromolecules.

Case Study:

Research conducted at a leading university focused on the interaction of trifluoromethylated compounds with G-protein coupled receptors (GPCRs). The findings indicated that such compounds could modulate receptor activity, providing insights into their potential therapeutic roles .

Mechanism of Action

The mechanism of action of ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross biological membranes and interact with enzymes or receptors. The hydroxymethyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

a) Trifluoromethyl vs. Aryl Substituents

- Compound A: rac-[(3R,4S)-4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol hydrochloride () Molecular Formula: C₁₂H₁₄ClF₃NO Substituent: 3-(Trifluoromethyl)phenyl at C3. This may reduce solubility in polar solvents .

- Compound B: [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol hydrochloride () Molecular Formula: C₁₁H₁₄ClF₂NO Substituent: 2,5-Difluorophenyl at C4. Key Difference: The electron-withdrawing fluorine atoms enhance metabolic stability but may alter hydrogen-bonding interactions compared to -CF₃ .

b) Hydroxymethyl vs. Methyl or Methoxy Substituents

- Compound C: ((3R,4R)-4-Methylpyrrolidin-3-yl)methanol hydrochloride () Molecular Formula: C₆H₁₄ClNO Substituent: Methyl (-CH₃) at C4. This could enhance solubility in acidic conditions .

- Compound D: [(2R,4S)-4-Methoxypyrrolidin-2-yl]methanol hydrochloride () Molecular Formula: C₆H₁₄ClNO₂ Substituent: Methoxy (-OCH₃) at C4. Key Difference: The methoxy group improves hydrophilicity but may introduce susceptibility to oxidative metabolism .

Piperidine vs. Pyrrolidine Scaffolds

- Compound E: ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol () Molecular Formula: C₁₂H₁₆FNO Scaffold: Piperidine (6-membered ring) vs. pyrrolidine (5-membered). Key Difference: The larger piperidine ring reduces ring strain but may decrease binding selectivity due to increased conformational flexibility .

Stereochemical Variations

- Compound F: (3S,4R)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol () Stereochemistry: (3S,4R) vs. (3R,4R). Impact: Altered spatial arrangement of substituents could lead to differential interactions with chiral biological targets, such as G-protein-coupled receptors .

Biological Activity

((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol, also known as [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride, is a compound with notable pharmacological potential. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₁ClF₃NO

- Molecular Weight : 205.61 g/mol

- CAS Number : 2101775-10-2

- IUPAC Name : this compound hydrochloride

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in cancer therapy and neurodegenerative disease treatment.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been noted that derivatives of pyrrolidine can enhance cytotoxicity against various cancer cell lines by interacting with cellular receptors and enzymes involved in tumor progression .

- Case Study : A derivative demonstrated improved cytotoxicity in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. This suggests that modifications to the pyrrolidine structure can enhance therapeutic efficacy .

2. Neuroprotective Effects

The compound has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease:

- Cholinesterase Inhibition : Similar compounds have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing symptoms of Alzheimer's disease. The presence of a trifluoromethyl group may enhance binding affinity and selectivity for these enzymes .

- Research Findings : In vitro studies have indicated that certain pyrrolidine derivatives can improve cognitive function by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission in the brain .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and receptor binding |

| Pyrrolidine Ring | Essential for interaction with biological targets |

| Hydroxymethyl Group | Enhances solubility and bioavailability |

Safety and Toxicology

While the therapeutic potential is significant, safety assessments are crucial:

Q & A

Q. What are the established synthetic routes for ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, and what key reagents are involved?

The synthesis typically involves stereoselective construction of the pyrrolidine ring. A common approach includes:

- Chiral resolution : Starting from racemic precursors, chiral catalysts or enzymatic resolution may be employed to isolate the (3R,4R) enantiomer .

- Reduction steps : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce ester intermediates to the methanol moiety .

- Trifluoromethyl introduction : Fluorination reagents like sulfur tetrafluoride (SF4) or trifluoromethylating agents (e.g., Ruppert-Prakash reagent) are used to install the CF₃ group . Key intermediates include methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride, which is reduced to the final product .

Q. How is the stereochemical configuration of this compound verified?

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to confirm enantiomeric purity (>99% ee) .

- X-ray crystallography : Resolving the absolute configuration via single-crystal diffraction for unambiguous stereochemical assignment .

- NMR spectroscopy : Analysis of coupling constants (e.g., vicinal protons on pyrrolidine) and NOE correlations to confirm spatial arrangement .

Q. What are the primary applications of this compound in medicinal chemistry?

- Drug intermediate : Serves as a chiral building block for TRK kinase inhibitors, antiviral agents, and neuroactive compounds due to its rigid pyrrolidine scaffold and fluorine-enhanced bioavailability .

- Bioisostere : The trifluoromethyl group mimics methyl or hydroxyl groups in target binding while improving metabolic stability .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and target binding?

- Lipophilicity enhancement : The CF₃ group increases logP, improving membrane permeability (measured via shake-flask or chromatographic methods) .

- Electron-withdrawing effects : Stabilizes adjacent charges, altering pKa values (determined by potentiometric titration) .

- Target interactions : Fluorine participates in C-F···H-N hydrogen bonds and hydrophobic interactions with protein pockets, validated via molecular dynamics simulations .

Q. What strategies ensure enantiomeric purity during large-scale synthesis?

- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation or cycloaddition reactions to favor the (3R,4R) configuration .

- Kinetic resolution : Enzymatic hydrolysis of ester intermediates using lipases (e.g., Candida antarctica) to isolate the desired enantiomer .

- Crystallization-induced diastereomer resolution : Forming diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .

Q. How can stability issues (e.g., oxidation, hydrolysis) be mitigated during storage?

- Storage conditions : Maintain at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (molecular sieves) to formulations .

- Accelerated stability studies : Monitor degradation via HPLC-UV at 40°C/75% RH for 6 months to predict shelf life .

Q. What analytical methods are optimal for detecting impurities in this compound?

- LC-MS/MS : Identifies low-abundance impurities (e.g., des-fluoro byproducts) with high sensitivity .

- GC-FID : Quantifies residual solvents (e.g., DMSO, THF) per ICH Q3C guidelines .

- Chiral SFC : Resolves enantiomeric impurities using supercritical CO₂-based chromatography .

Data Contradiction and Troubleshooting

Q. Discrepancies in reported synthetic yields: How to address variability?

- Parameter optimization : Screen reaction temperatures (e.g., −78°C vs. RT for LiAlH4 reductions) to maximize yield .

- Purification refinement : Use preparative HPLC instead of column chromatography for polar intermediates .

- Catalyst screening : Test alternative catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps .

Q. Conflicting biological activity How to validate target engagement?

- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular assays (e.g., TRK phosphorylation inhibition) .

- Isotopic labeling : Synthesize ¹⁸F or ³H analogs to track target binding in vitro/in vivo .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.